NCT-58 Avoids Heat Shock Response Induction: Direct Comparison with Geldanamycin
NCT-58 does not induce the heat shock response (HSR), a major liability of N-terminal HSP90 inhibitors. In a direct head-to-head comparison in SKBR3 breast cancer cells, treatment with 300 nM geldanamycin for 24 hours induced marked nuclear accumulation of HSF-1 and robust upregulation of HSP70 and HSP90. In contrast, NCT-58 at 300 nM and 10 µM induced no HSF-1 nuclear translocation and no upregulation of HSP70 or HSP90 [1].
| Evidence Dimension | Heat Shock Response (HSR) induction |
|---|---|
| Target Compound Data | NCT-58 (300 nM and 10 µM, 24 h): No nuclear HSF-1 accumulation, no HSP70/HSP90 upregulation |
| Comparator Or Baseline | Geldanamycin (300 nM, 24 h): Marked nuclear HSF-1 accumulation, robust HSP70/HSP90 upregulation |
| Quantified Difference | Absence of HSR induction with NCT-58 vs. strong induction with geldanamycin |
| Conditions | SKBR3 HER2-positive breast cancer cells; 24 h treatment; immunocytochemistry and immunoblotting |
Why This Matters
Avoidance of HSR prevents the cytoprotective upregulation of HSP70 that limits the efficacy of N-terminal inhibitors and contributes to clinical failure.
- [1] Park, S., Kim, Y.J., Park, J.M. et al. The C-terminal HSP90 inhibitor NCT-58 kills trastuzumab-resistant breast cancer stem-like cells. Cell Death Discov. 7, 354 (2021). Fig. 2C-E. View Source
